2-(2-hydroxyethoxy)-N-methyl-5-phenylbenzamide
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Overview
Description
2-(2-hydroxyethoxy)-N-methyl-5-phenylbenzamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethoxy)-N-methyl-5-phenylbenzamide typically involves the reaction of 2-(2-hydroxyethoxy)ethylamine with 5-phenylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethoxy)-N-methyl-5-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid at low temperatures.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2-hydroxyethoxy)-N-methyl-5-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethoxy)-N-methyl-5-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyethoxy)phenol
- 2-hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone
- 2-hydroxyethyl terephthalic acid
Uniqueness
2-(2-hydroxyethoxy)-N-methyl-5-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike its analogs, this compound has a unique amide linkage that may contribute to its specific interactions with biological targets.
Properties
CAS No. |
63906-81-0 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)-N-methyl-5-phenylbenzamide |
InChI |
InChI=1S/C16H17NO3/c1-17-16(19)14-11-13(12-5-3-2-4-6-12)7-8-15(14)20-10-9-18/h2-8,11,18H,9-10H2,1H3,(H,17,19) |
InChI Key |
MMWJCCRTDOVKIH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)OCCO |
Origin of Product |
United States |
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